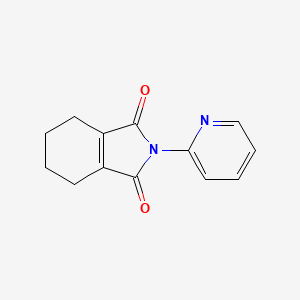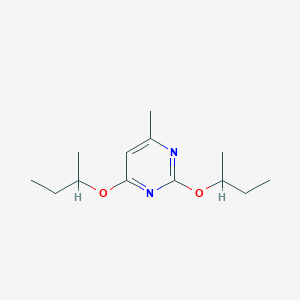
2,4-di-sec-Butoxy-6-methyl-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di-sec-Butoxy-6-methyl-pyrimidine is an organic compound with the molecular formula C13H22N2O2 It is a derivative of pyrimidine, characterized by the presence of two sec-butoxy groups at positions 2 and 4, and a methyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di-sec-Butoxy-6-methyl-pyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with sec-butoxy groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: 2,4-di-sec-Butoxy-6-methyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The sec-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2,4-di-sec-Butoxy-6-methyl-pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-di-sec-Butoxy-6-methyl-pyrimidine involves its interaction with specific molecular targets. The sec-butoxy groups enhance its lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with nucleic acids or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2,4-di-tert-Butoxy-6-methyl-pyrimidine: Similar structure but with tert-butoxy groups instead of sec-butoxy groups.
2,4-di-methoxy-6-methyl-pyrimidine: Contains methoxy groups instead of sec-butoxy groups.
2,4-di-ethoxy-6-methyl-pyrimidine: Contains ethoxy groups instead of sec-butoxy groups.
Uniqueness: 2,4-di-sec-Butoxy-6-methyl-pyrimidine is unique due to the presence of sec-butoxy groups, which impart distinct steric and electronic properties compared to other alkoxy derivatives
属性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC 名称 |
2,4-di(butan-2-yloxy)-6-methylpyrimidine |
InChI |
InChI=1S/C13H22N2O2/c1-6-10(4)16-12-8-9(3)14-13(15-12)17-11(5)7-2/h8,10-11H,6-7H2,1-5H3 |
InChI 键 |
REXYFHHXRIRXKF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC1=NC(=NC(=C1)C)OC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)

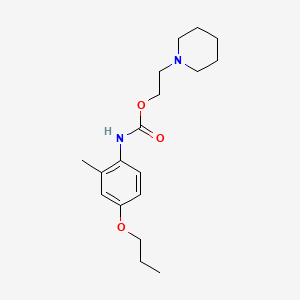

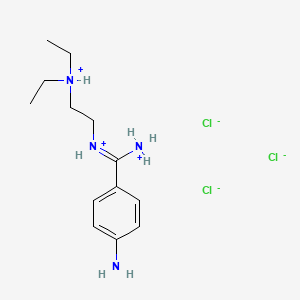
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
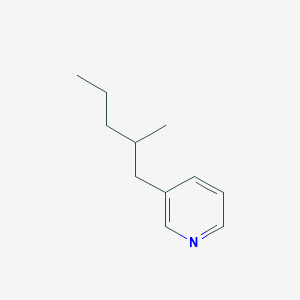
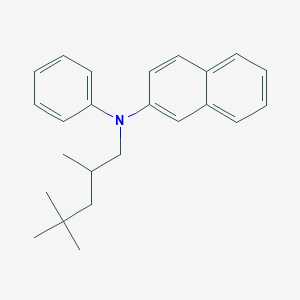

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
